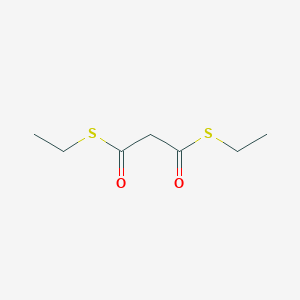

1-S,3-S-diethyl propanebis(thioate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-S,3-S-diethyl propanebis(thioate), also known as 1-S,3-S-diethyl propanebis(thioate), is a useful research compound. Its molecular formula is C7H12O2S2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-S,3-S-diethyl propanebis(thioate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-S,3-S-diethyl propanebis(thioate) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-S,3-S-Diethyl propanebis(thioate) serves as a versatile intermediate in the synthesis of various organic compounds. Its thioate functional groups allow for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Synthesis of Dithiols | Used in the preparation of dithiols through thiol exchange reactions. |

| Formation of Thioesters | Acts as a thioester precursor in organic synthesis pathways. |

| Functionalization | Enables the introduction of functional groups into existing compounds. |

Material Science

In material science, 1-S,3-S-Diethyl propanebis(thioate) is utilized for modifying surfaces and creating new materials with enhanced properties.

Case Study: Surface Modification

A study demonstrated the use of this compound in electrochemical surface modification processes. The compound was found to enhance the adhesion properties of coatings on various substrates, leading to improved durability and performance in industrial applications.

Table 2: Material Properties

| Property | Value |

|---|---|

| Density | 1.14 g/cm³ |

| Solubility | Soluble in organic solvents |

| Thermal Stability | Stable up to 200 °C |

Biological Applications

The biological activity of 1-S,3-S-Diethyl propanebis(thioate) has garnered attention for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. It can disrupt bacterial cell membranes through covalent bonding with cellular macromolecules.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Activity Type | Mechanism |

|---|---|

| Antimicrobial | Disruption of cell membranes through covalent interactions |

| Anticancer | Induction of apoptosis and inhibition of cell division |

Environmental Applications

1-S,3-S-Diethyl propanebis(thioate) is also being explored for its potential use in environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Pollutant Degradation

A recent study highlighted its effectiveness in catalyzing the breakdown of hazardous organic compounds in contaminated water sources, showcasing its potential as an eco-friendly alternative for pollutant removal.

Propiedades

Número CAS |

16501-24-9 |

|---|---|

Fórmula molecular |

C7H12O2S2 |

Peso molecular |

192.3 g/mol |

Nombre IUPAC |

1-S,3-S-diethyl propanebis(thioate) |

InChI |

InChI=1S/C7H12O2S2/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 |

Clave InChI |

PSAKROSBYQCVPS-UHFFFAOYSA-N |

SMILES |

CCSC(=O)CC(=O)SCC |

SMILES canónico |

CCSC(=O)CC(=O)SCC |

Sinónimos |

S,S'-Diethyldithiomalonate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.